molecular formula C18H22N2O5S B15289643 Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Cat. No.: B15289643
M. Wt: 378.4 g/mol
InChI Key: KXIDZTLANKUQPQ-UHFFFAOYSA-N
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Description

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate (CAS name: Butyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate) is a synthetic benzoate ester derivative with a complex substituent pattern. It is structurally characterized by:

  • A methyl ester group at the carboxyl position.
  • 3-Aminosulfonyl and 5-butylamino substituents on the aromatic ring.
  • A 4-phenoxy moiety, contributing to its aromatic bulk and lipophilicity .

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C18H22N2O5S/c1-3-4-10-20-15-11-13(18(21)24-2)12-16(26(19,22)23)17(15)25-14-8-6-5-7-9-14/h5-9,11-12,20H,3-4,10H2,1-2H3,(H2,19,22,23)

InChI Key

KXIDZTLANKUQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OC)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 1715 is synthesized through a series of chemical reactions involving the starting materials phenol, formaldehyde, and other reagents. The synthesis involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges . The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for the successful synthesis of PF 1715.

Industrial Production Methods

The industrial production of PF 1715 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to isolate the desired compound. The use of advanced techniques like three-dimensional templating methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PF 1715 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of PF 1715 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of PF 1715 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

PF 1715 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of PF 1715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Physicochemical Properties (Experimental Data):

Property Value
LogP (Partition Coefficient) 6.149
Polar Surface Area (PSA) 116.10 Ų
Melting Point 147–149°C
Boiling Point 586.4±60.0 °C
Solubility Chloroform, DMSO, Methanol (Slight)
Density 1.2±0.1 g/cm³

This compound is a derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a precursor synthesized via acid-catalyzed alkylation of the amino group with butanol .

Comparison with Structurally Similar Compounds

Desbutyl Bumetanide (3-Amino-4-Phenoxy-5-Sulfamoylbenzoic Acid)

  • Structural Difference : Lacks the butyl ester group, retaining a free carboxylic acid moiety.
  • Impact on Properties :
    • Lower LogP : Increased polarity due to the carboxylic acid (PSA ~137 Ų vs. 116.1 Ų in the methyl ester).
    • Reduced Lipophilicity : Higher aqueous solubility compared to the ester derivative.
    • Synthesis : Intermediate in the production of bumetanide analogs, emphasizing the role of esterification in modulating bioavailability .

Methyl 3-[[[(Dimethylamino)Methylene]Amino]Sulfonyl]-5-Nitro-4-Phenoxybenzoate

  • Structural Difference: Substitution of the 5-butylamino group with a 5-nitro moiety and addition of a dimethylamino-methylene group on the sulfonamide.
  • LogP: Expected to be lower than the target compound due to nitro group polarity, though exact data are unavailable. Applications: Likely serves as a synthetic intermediate for further functionalization .

Methyl Shikimate

  • Structural Difference : A cyclohexene carboxylic acid ester with hydroxyl groups, distinct from the aromatic benzoate backbone.
  • Impact on Properties :
    • Lower Molecular Complexity : Simpler structure with reduced substituents.
    • Solubility : Higher aqueous solubility due to hydroxyl groups (evidenced by HPLC and NMR profiles) .

Natural Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structural Difference : Polycyclic diterpene backbone vs. planar aromatic benzoate.
  • Impact on Properties :
    • Lipophilicity : Similar LogP (~5–7) due to bulky hydrocarbon frameworks.
    • Biological Role : Natural resins with antimicrobial properties, contrasting with synthetic pharmaceutical derivatives .



Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Features LogP PSA (Ų) Solubility Profile Key Applications
Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate Methyl ester, butylamino, aminosulfonyl 6.15 116.1 Chloroform, DMSO Pharmaceutical intermediate
Desbutyl Bumetanide Carboxylic acid, sulfamoyl ~4.5* ~137* Aqueous, polar solvents Bumetanide precursor
Methyl shikimate Cyclohexene ester, hydroxyl groups ~1.2* ~90* Water, methanol Metabolic studies
Sandaracopimaric acid methyl ester Tricyclic diterpene ester ~6.0* ~50* Lipophilic solvents Natural resin

Research Findings and Implications

  • Synthetic Flexibility: The butylamino and ester groups in this compound allow for tailored modifications to optimize drug delivery, as seen in related bumetanide derivatives .
  • Lipophilicity vs.
  • Analytical Challenges : Complex NMR and HPLC profiles (e.g., peak splitting in aromatic regions) necessitate advanced chromatographic techniques for purity assessment, similar to methyl shikimate analysis .

Biological Activity

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and renal functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H24N2O5SC_{17}H_{24}N_2O_5S and a molecular weight of 378.4 g/mol. Its structure includes a sulfonamide group, an amine, and a phenoxy group, which contribute to its pharmacological properties.

The compound primarily acts as an inhibitor of the Na-K-2Cl co-transporter (NKCC) , particularly affecting the NKCC1 isoform in neurons and NKCC2 in renal cells. This inhibition leads to altered ion transport across cell membranes, influencing various physiological processes:

  • Neuronal Effects : By inhibiting NKCC1, the compound decreases intracellular chloride levels in neuronal cells, promoting GABAergic receptor-mediated hyperpolarization. This mechanism is critical in modulating excitatory neurotransmission and may have implications for treating conditions like epilepsy and anxiety disorders .
  • Renal Effects : In the kidneys, inhibition of NKCC2 results in increased excretion of sodium, chloride, and water, leading to diuresis. This property makes it relevant for conditions involving fluid retention such as edema.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Studies suggest that compounds with similar mechanisms can reduce seizure frequency in animal models, indicating potential utility in epilepsy treatment .
  • Cognitive Enhancement : There is evidence suggesting that this compound may improve cognitive functions by modulating neurotransmitter systems involved in learning and memory .
  • Pain Modulation : The compound may play a role in pain perception modulation by affecting synaptic activity in both central and peripheral nervous systems .

Case Studies

  • Animal Models : In studies involving ischemic stroke models, administration of this compound resulted in reduced cerebral infarct volume and brain edema at low to moderate doses.
  • Clinical Applications : The compound has been investigated for its potential benefits in treating various neurological disorders including Alzheimer's disease, anxiety disorders, and schizophrenia due to its effects on GABAergic transmission and ion transport mechanisms .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC17H24N2O5S378.4 g/molInhibits NKCC1/NKCC2; potential cognitive enhancer
BumetanideC17H20N2O5S344.42 g/molEstablished loop diuretic with similar action
FurosemideC12H11ClN2O5S330.74 g/molCommonly used diuretic; different chemical structure

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